molecular formula C36H28BaCl2N4O8S2 B13805471 barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 67801-01-8

barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

Cat. No.: B13805471
CAS No.: 67801-01-8
M. Wt: 917.0 g/mol
InChI Key: XUDYBFMSKKDOQA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate (CAS 67801-01-8) is a barium salt of a sulfonated azo dye characterized by a 5-chloro-4-ethyl-substituted benzene ring and a diazenyl-linked 2-hydroxynaphthalene group. This compound is structurally classified as a metallized azo pigment, where the barium cation enhances stability and insolubility in aqueous matrices .

Properties

CAS No.

67801-01-8

Molecular Formula

C36H28BaCl2N4O8S2

Molecular Weight

917.0 g/mol

IUPAC Name

barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-11-9-15(17(10-14(11)19)26(23,24)25)20-21-18-13-6-4-3-5-12(13)7-8-16(18)22;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2

InChI Key

XUDYBFMSKKDOQA-UHFFFAOYSA-L

Canonical SMILES

CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2]

Origin of Product

United States

Preparation Methods

The synthesis of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate involves several steps:

    Diazotization: The process begins with the diazotization of 2-amino-4-methyl-5-chlorobenzenesulfonic acid using hydrochloric acid and sodium nitrite to form the diazonium chloride.

    Coupling: The diazonium chloride is then coupled with 2-naphthol to form the azo compound.

    Formation of Barium Salt: Finally, the azo compound is reacted with barium chloride to form the barium salt of the compound.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Chemical Reactions Analysis

Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .

Scientific Research Applications

Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a pigment in the formulation of inks, plastics, and coatings.

    Biology: The compound’s vibrant color properties make it useful in biological staining and microscopy.

    Medicine: It is used in the formulation of certain pharmaceutical products due to its stability and color properties.

    Industry: The compound is widely used in the manufacturing of cosmetics, providing color to various products.

Mechanism of Action

The mechanism of action of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to its vibrant red color . The molecular structure, particularly the azo bond, plays a crucial role in this light absorption process .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name CAS Substituent (Position 4) Counterion Log Dow/Kow Half-Life (Days)
Target Compound 67801-01-08 Ethyl Barium 0.1 205
Pigment Red 53:1 5160-02-1 Methyl Barium 0.3* 180*
Magneson XC N/A Hydroxy Sodium -1.2* <30*

*Estimated values based on structural analogs .

Environmental Persistence and Mobility

In contrast:

  • Pigment Red 53:1 : A higher log Dow (0.3) suggests greater adsorption to organic matter, reducing bioavailability but increasing soil retention .
  • Magneson XC : High water solubility and anionic nature lead to rapid dispersion but shorter half-lives due to photodegradation .

Biological Activity

Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate, commonly referred to as barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate], is a synthetic compound with potential biological activity. This article examines its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Molecular Formula : C18H18ClN3O5S
Molecular Weight : 416.86 g/mol
CAS Number : 67801-01-8
IUPAC Name : Barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate]

PropertyValue
Molecular FormulaC18H18ClN3O5S
Molecular Weight416.86 g/mol
CAS Number67801-01-8
IUPAC NameBarium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate]

The biological activity of barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate] is primarily attributed to its ability to interact with biological macromolecules. It is hypothesized that the azo group in its structure may facilitate interactions with proteins and nucleic acids, potentially leading to inhibition of specific enzymes or modulation of signaling pathways.

Antioxidant Activity

Recent studies have indicated that compounds similar to barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate] exhibit significant antioxidant properties. This activity can be linked to the hydroxyl groups present in the naphthalene moiety, which are known to scavenge free radicals and reduce oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. For instance, one study reported IC50 values indicating effective cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549).

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Effect
MCF715Induces apoptosis
A54920Induces apoptosis

Case Study 1: Anticancer Potential

In a controlled study, barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate] was tested for its anticancer properties. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antioxidant Effects in Vivo

Another study investigated the in vivo antioxidant effects of this compound using a rat model subjected to oxidative stress. The administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage, and increased antioxidant enzyme activities, supporting its role as an effective antioxidant agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.